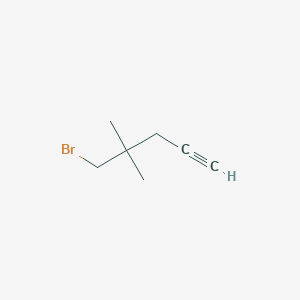

5-Bromo-4,4-dimethylpent-1-yne

Vue d'ensemble

Description

“5-Bromo-4,4-dimethylpent-1-yne” is a chemical compound with the molecular formula C7H11Br. It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da .

Molecular Structure Analysis

The structure of “5-Bromo-4,4-dimethylpent-1-yne” includes a triple bond, as indicated by the “-yne” suffix . The “4,4-dimethyl” indicates that there are two methyl groups attached to the fourth carbon atom in the chain .Applications De Recherche Scientifique

Crystal Structure and Molecular Analysis

5-Bromo-4,4-dimethylpent-1-yne and its derivatives have been extensively studied for their intermolecular interactions, characterization through spectroscopic and thermal tools, and their electronic properties. For example, the synthesis of indole derivatives starting from 5-bromo-1H-indole-3-carbaldehyde has provided insights into the formation of compounds with potential applications in various fields including organic electronics and photonics. The analysis through X-ray single crystal diffraction, Hirshfeld surface analysis, and DFT studies has helped understand the molecular interactions and stability of these compounds (Barakat et al., 2017).

Synthesis and Application in Energetic Materials

New synthesis methods for energetic compounds involving 5-bromo-derivatives highlight the chemical's role in creating nitrogen-rich compounds for potential use in energetic materials. The synthesis involves steps like oxidation, which is essential for producing compounds with specific energetic properties (Heppekausen et al., 2009).

Photophysical and Photochemical Properties

The study of new zinc phthalocyanine compounds substituted with 5-bromo-derivatives has revealed significant insights into their photophysical and photochemical properties. These compounds show potential for application in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Enhanced Brightness and Emission in Nanoparticles

Research into the use of heterodifunctional polyfluorene building blocks, initiated by complexes including bromo derivatives, for Suzuki-Miyaura chain growth polymerization, has led to the development of nanoparticles with bright fluorescence emission. These particles, used in water, exhibited high quantum yields and potential tunability for longer wavelengths, indicating their usefulness in bioimaging and organic electronics (Fischer et al., 2013).

Exploration in Molecular Structure and Electroluminescence

The synthesis and molecular structure investigations of s-triazine derivatives incorporating various moieties have provided valuable insights into their potential applications in the field of electroluminescence. These studies, which include X-ray crystallography combined with Hirshfeld and DFT calculations, have shown the importance of these compounds in developing new materials for electronic devices (Shawish et al., 2021).

Propriétés

IUPAC Name |

5-bromo-4,4-dimethylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-4-5-7(2,3)6-8/h1H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXIEFGGXNNXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,4-dimethylpent-1-yne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)